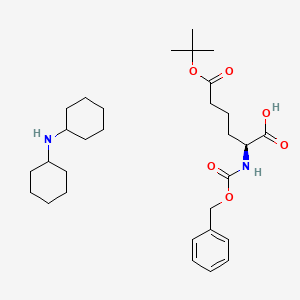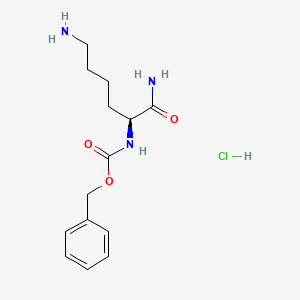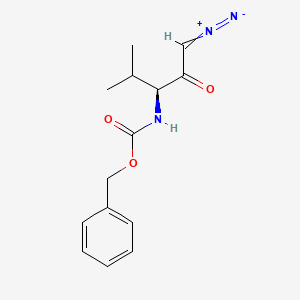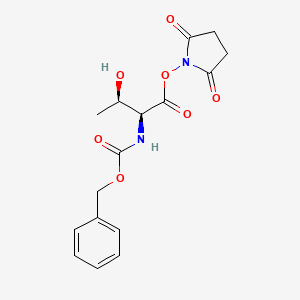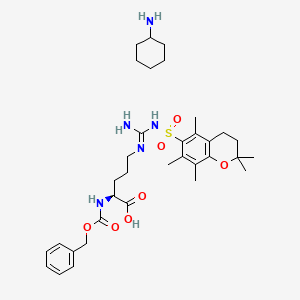
Z-Arg(Pmc)-OH.CHA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-Arg(Pmc)-OH.CHA, also known as Z-Arginine(Pmc)-OH.CHA, is a compound used in peptide synthesis. It is a derivative of arginine, an amino acid, and is often utilized in the field of organic chemistry for the protection of amino groups during peptide synthesis. The compound is characterized by the presence of a Z (benzyloxycarbonyl) group and a Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group, which serve as protecting groups to prevent unwanted reactions during synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Arg(Pmc)-OH.CHA typically involves the protection of the arginine amino group with the Z group and the side chain with the Pmc group. The process begins with the protection of the amino group using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The protected arginine is then reacted with 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride to protect the side chain. The final product is obtained after purification through techniques such as crystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions
Z-Arg(Pmc)-OH.CHA undergoes various chemical reactions, including:
Deprotection Reactions: The removal of the Z and Pmc protecting groups under specific conditions.
Coupling Reactions: The formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Major Products Formed
The major products formed from the reactions involving this compound are peptides with specific sequences, where the arginine residue is incorporated into the peptide chain. The deprotection reactions yield free arginine residues that can participate in further peptide synthesis .
科学研究应用
Z-Arg(Pmc)-OH.CHA has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of Z-Arg(Pmc)-OH.CHA involves the protection of the amino and side chain groups of arginine during peptide synthesis. The Z group protects the amino group from unwanted reactions, while the Pmc group protects the side chain. This allows for selective reactions to occur at other functional groups, facilitating the synthesis of complex peptides. The removal of the protecting groups is achieved through specific deprotection reactions, enabling the incorporation of arginine into the peptide chain .
相似化合物的比较
Similar Compounds
Z-Arg(Boc)-OH: Uses a Boc (tert-butyloxycarbonyl) group for side chain protection.
Z-Arg(Pbf)-OH: Uses a Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group for side chain protection.
Uniqueness
Z-Arg(Pmc)-OH.CHA is unique due to the use of the Pmc group, which provides greater stability and resistance to acidic conditions compared to other protecting groups. This makes it particularly useful in the synthesis of peptides that require harsh reaction conditions .
属性
IUPAC Name |
(2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O7S.C6H13N/c1-17-18(2)24(19(3)21-13-14-28(4,5)39-23(17)21)40(36,37)32-26(29)30-15-9-12-22(25(33)34)31-27(35)38-16-20-10-7-6-8-11-20;7-6-4-2-1-3-5-6/h6-8,10-11,22H,9,12-16H2,1-5H3,(H,31,35)(H,33,34)(H3,29,30,32);6H,1-5,7H2/t22-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXGDQOQWHFITA-FTBISJDPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3=CC=CC=C3)N)C.C1CCC(CC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3)N)C.C1CCC(CC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H51N5O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


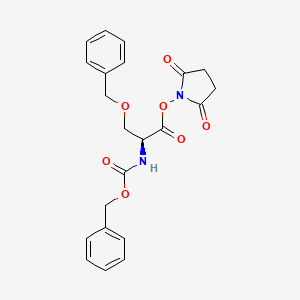
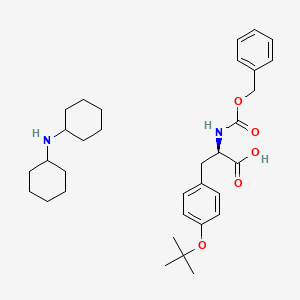
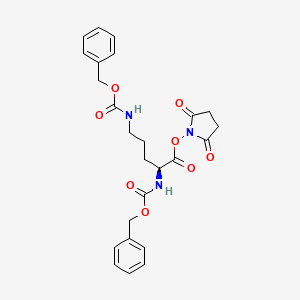

![(2S,3R)-3-hydroxy-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid](/img/structure/B612848.png)
![N-cyclohexylcyclohexanamine;2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid](/img/structure/B612851.png)
![N-cyclohexylcyclohexanamine;(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B612852.png)
